2-Amino-4-(cyanomethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-4-(cyanomethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, cyanomethyl, and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(cyanomethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further functionalization to introduce the morpholinyl and cyanomethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction temperatures to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(cyanomethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile groups can be reduced to amines or amides.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile groups can produce primary amines.
Scientific Research Applications
2-Amino-4-(cyanomethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules with potential therapeutic effects.
Industry: It can be utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(cyanomethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylthiazole: Known for its antibacterial activity.
2-Amino-4,6-dihydroxypyrimidine: Exhibits anti-inflammatory properties.
2-Amino-4,4,4-trifluorobutanoic acid: Used in drug design as a bioisostere of leucine.
Uniqueness
2-Amino-4-(cyanomethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitrile and morpholinyl groups distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications.
Properties
CAS No. |
448939-86-4 |
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Molecular Formula |
C13H12N6O |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-amino-4-(cyanomethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H12N6O/c14-2-1-9-10(7-15)12(17)18-13(11(9)8-16)19-3-5-20-6-4-19/h1,3-6H2,(H2,17,18) |
InChI Key |
PJUMWCNIQWNQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
Origin of Product |
United States |
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